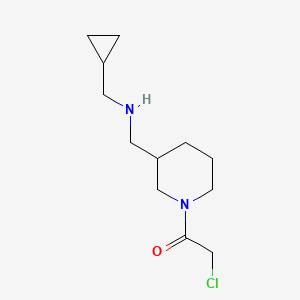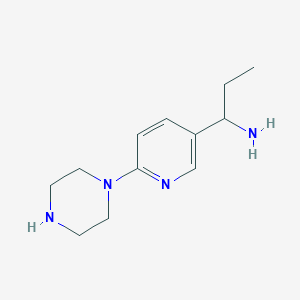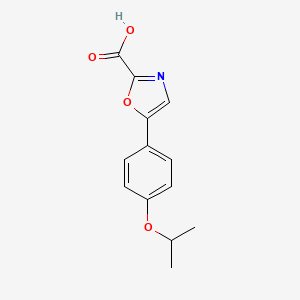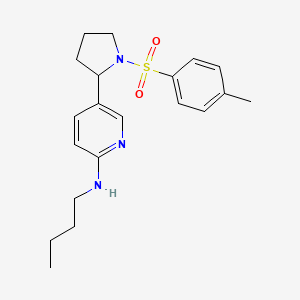
Tert-butyl 4-(5-hydroxypyrimidin-2-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C13H20N4O3. Es un derivado de la piperidina y la pirimidina, que presenta un grupo éster de terc-butilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo normalmente implica la reacción de derivados de piperidina con compuestos de pirimidina. Un método común incluye el uso de 4-hidroxipiperidin-1-carboxilato de terc-butilo como material de partida, que luego se hace reaccionar con 5-hidroxipirimidina en condiciones específicas para formar el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. Es probable que la síntesis a gran escala siga rutas similares a los métodos de laboratorio, con optimizaciones para el rendimiento y la pureza. El uso de reactivos y disolventes disponibles comercialmente es común en estos procesos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y disolventes como diclorometano o etanol .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Puede utilizarse en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo implica su interacción con dianas moleculares específicas. El grupo hidroxilo y el anillo de pirimidina juegan un papel crucial en la unión a enzimas o receptores, influyendo en diversas vías bioquímicas. Los estudios detallados sobre sus dianas moleculares y vías aún están en curso .
Comparación Con Compuestos Similares
Compuestos similares
4-(5-Hidroxipirídin-2-il)piperidin-1-carboxilato de terc-butilo: Estructura similar pero con un anillo de piridina en lugar de pirimidina.
4-(4-(Hidroximetil)fenil)piperidin-1-carboxilato de terc-butilo: Contiene un grupo fenilo en lugar de un anillo de pirimidina.
1-Boc-4-AP (4-(fenilamino)piperidin-1-carboxilato de terc-butilo): Se utiliza como intermedio en la síntesis de derivados de fentanilo.
Singularidad
El 4-(5-hidroxipirimidin-2-il)piperidin-1-carboxilato de terc-butilo es único debido a su combinación de un anillo de piperidina con una porción de hidroxipirimidina. Esta estructura proporciona propiedades químicas distintas y potencial para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C14H21N3O3 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-10(5-7-17)12-15-8-11(18)9-16-12/h8-10,18H,4-7H2,1-3H3 |
Clave InChI |
WYLWGUOVRUYGOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




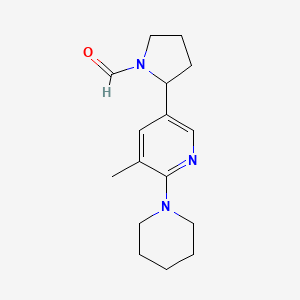
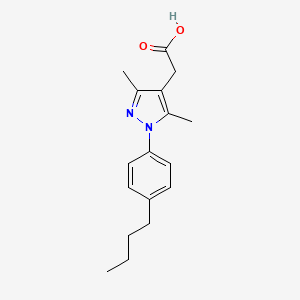

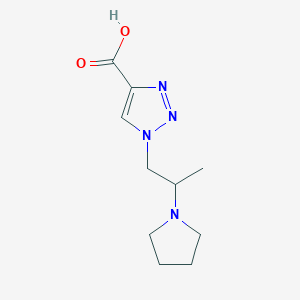
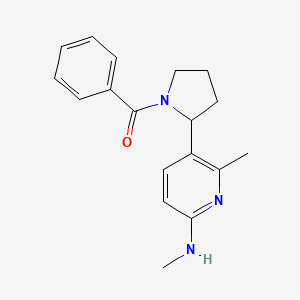
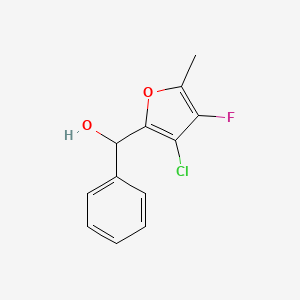

![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)
